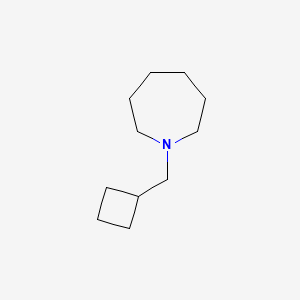
1-(Cyclobutylmethyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylmethyl)azepane is a seven-membered nitrogen-containing heterocyclic compound.
Vorbereitungsmethoden
The synthesis of 1-(Cyclobutylmethyl)azepane can be achieved through several synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, the ring-closing metathesis followed by reduction is a widely used approach . Additionally, photochemical dearomative ring expansion of nitroarenes has been reported as an effective strategy for preparing azepane derivatives . Industrial production methods often involve multi-step synthesis processes, including cyclization and subsequent functionalization steps .
Analyse Chemischer Reaktionen
1-(Cyclobutylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be substituted with different functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylmethyl)azepane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and materials.
Biology: Azepane derivatives are studied for their potential as enzyme inhibitors and DNA binding agents.
Medicine: The compound is explored for its potential therapeutic applications, including as an analgesic and anticancer agent.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(Cyclobutylmethyl)azepane involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through its interaction with various molecular pathways, including those involved in pain perception and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclobutylmethyl)azepane can be compared with other seven-membered heterocycles such as:
Azepine: Contains a nitrogen atom in a seven-membered ring but differs in its unsaturated structure.
Oxepane: Contains an oxygen atom instead of nitrogen.
Thiazepine: Contains both sulfur and nitrogen atoms in the ring.
Benzodiazepine: Contains a fused benzene ring and two nitrogen atoms
This compound is unique due to its specific cyclobutylmethyl substitution, which imparts distinct chemical and biological properties compared to other azepane derivatives .
Eigenschaften
CAS-Nummer |
648890-25-9 |
|---|---|
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
1-(cyclobutylmethyl)azepane |
InChI |
InChI=1S/C11H21N/c1-2-4-9-12(8-3-1)10-11-6-5-7-11/h11H,1-10H2 |
InChI-Schlüssel |
ZQVTZSSINJGLCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
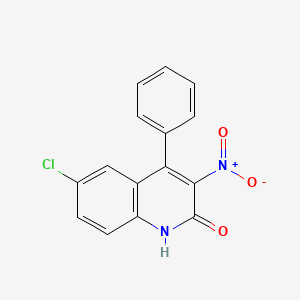
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)

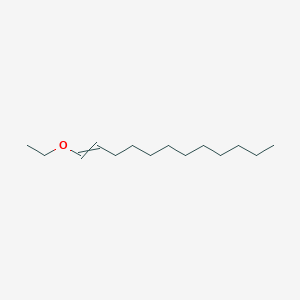
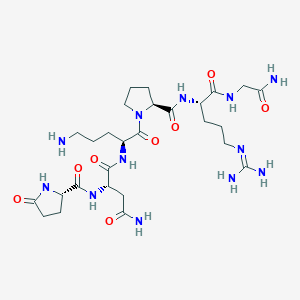
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
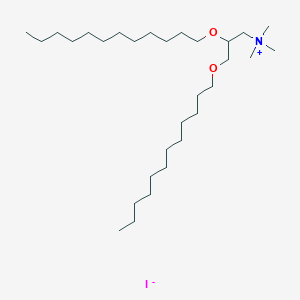
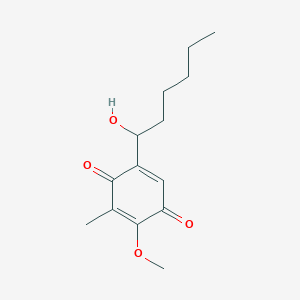
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
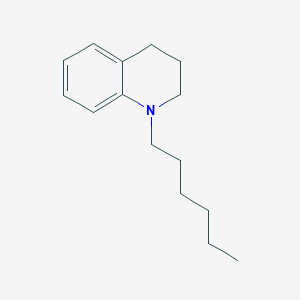
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
